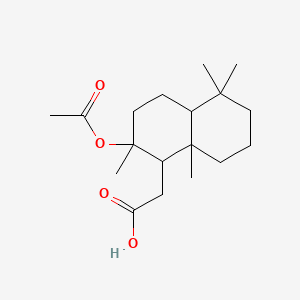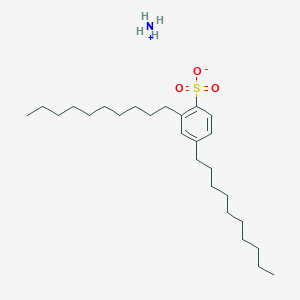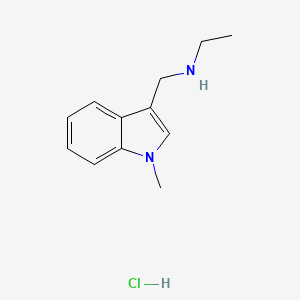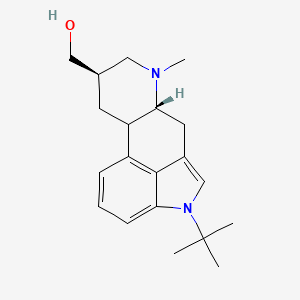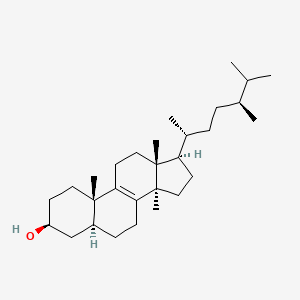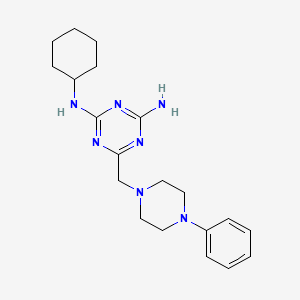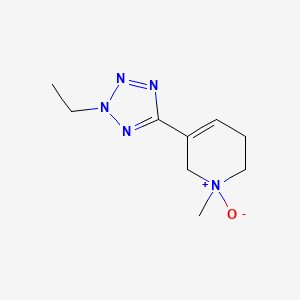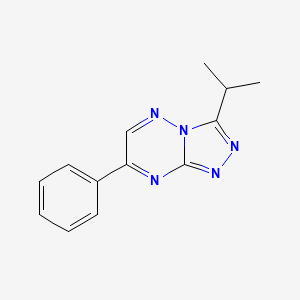
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, inks, and plastics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process:
Diazotization: The starting aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Substitution Reactions: Various substituents, such as sulfonate and acetylamino groups, are introduced through nucleophilic substitution reactions.
Triazine Ring Formation: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sodium nitrite, hydrochloric acid, and various aromatic compounds.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学研究应用
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, inks, and plastics.
作用机制
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in electron transfer reactions, while the aromatic rings can interact with various molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
- **Trisodium 4-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
- **Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-2,6-disulphonate
Uniqueness
The unique combination of functional groups and the specific arrangement of the azo linkage and aromatic rings give Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate its distinct properties, such as its color and reactivity.
属性
CAS 编号 |
94042-74-7 |
|---|---|
分子式 |
C27H18ClN8Na3O10S3 |
分子量 |
815.1 g/mol |
IUPAC 名称 |
trisodium;3-[[2-acetamido-4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C27H21ClN8O10S3.3Na/c1-14(37)29-22-12-16(31-27-33-25(28)32-26(34-27)30-15-5-8-18(9-6-15)47(38,39)40)7-10-21(22)36-35-17-11-20-19(24(13-17)49(44,45)46)3-2-4-23(20)48(41,42)43;;;/h2-13H,1H3,(H,29,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
InChI 键 |
UYOWNJSHICAUHQ-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


